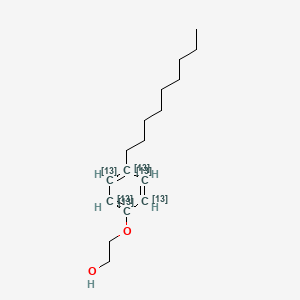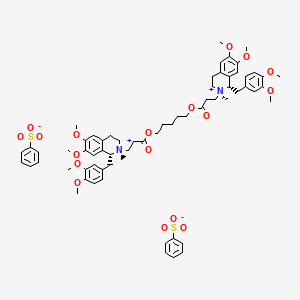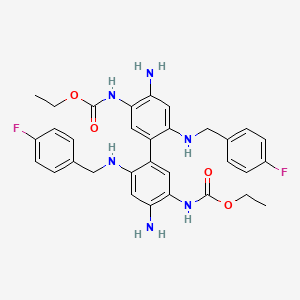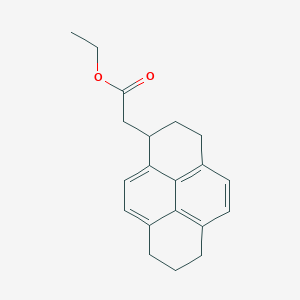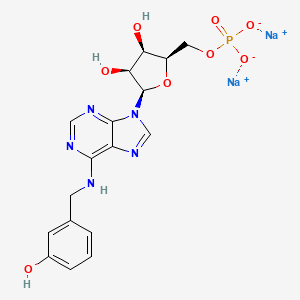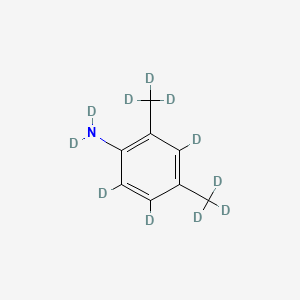
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is a deuterated derivative of aniline, where specific hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic composition, which can influence its chemical and physical properties. Deuterium, being a heavier isotope of hydrogen, can affect reaction kinetics and mechanisms, making such compounds valuable in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline typically involves the introduction of deuterium at specific positions on the aniline molecule. One common method is the use of deuterated reagents in a series of substitution reactions. For instance, starting with a deuterated benzene ring, one can introduce deuterium atoms at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of deuterated acids or bases to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale deuterium exchange reactions. These processes are typically carried out in specialized reactors where the aniline precursor is exposed to deuterium gas under high pressure and temperature. Catalysts such as palladium on carbon can be used to enhance the rate of deuterium incorporation.
化学反応の分析
Types of Reactions
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form deuterated derivatives of aniline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using deuterium gas and a palladium catalyst.
Substitution: Halogenation using deuterated halogens or alkylation using deuterated alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroaniline, while reduction can produce fully deuterated aniline.
科学的研究の応用
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the role of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism by which N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic composition. The presence of deuterium can alter the bond strength and reaction kinetics compared to its non-deuterated counterpart. This can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic pathways.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: A non-deuterated analogue with similar structural features but different isotopic composition.
Deuterated benzene: Another deuterated aromatic compound used in similar studies.
Deuterated aniline: A simpler deuterated derivative of aniline.
Uniqueness
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is unique due to its specific pattern of deuterium incorporation, which can provide distinct insights into reaction mechanisms and metabolic processes. Its use in scientific research allows for a deeper understanding of the role of hydrogen atoms in various chemical and biological systems.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
132.25 g/mol |
IUPAC名 |
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChIキー |
CZZZABOKJQXEBO-MDCKYEMWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N([2H])[2H])[2H] |
正規SMILES |
CC1=CC(=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


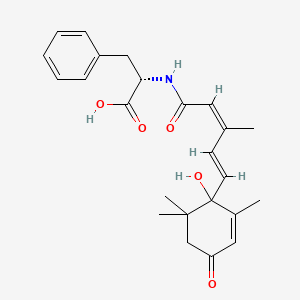


![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
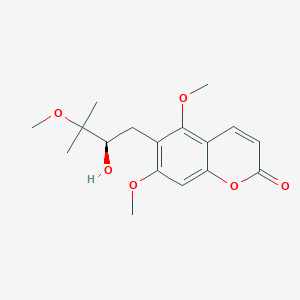
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)


